molecular formula C7H4BrIN2 B1445439 3-Bromo-6-iodoimidazo[1,2-A]pyridine CAS No. 1146615-52-2

3-Bromo-6-iodoimidazo[1,2-A]pyridine

Cat. No.: B1445439
CAS No.: 1146615-52-2
M. Wt: 322.93 g/mol
InChI Key: LZAXVCBLZXZVCK-UHFFFAOYSA-N
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Description

3-Bromo-6-iodoimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceutical and chemical research .

Preparation Methods

The synthesis of 3-Bromo-6-iodoimidazo[1,2-A]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. This reaction proceeds via a one-pot tandem cyclization/bromination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Bromo-6-iodoimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, TBHP, and various bases and acids depending on the desired transformation. Major products formed from these reactions include substituted imidazo[1,2-A]pyridines and other heterocyclic compounds .

Scientific Research Applications

3-Bromo-6-iodoimidazo[1,2-A]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is used in the production of various chemical intermediates and materials.

Comparison with Similar Compounds

3-Bromo-6-iodoimidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridines, such as:

  • 3-Bromoimidazo[1,2-A]pyridine
  • 6-Iodoimidazo[1,2-A]pyridine
  • 3-Iodoimidazo[1,2-A]pyridine

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of both bromine and iodine in this compound makes it unique and versatile for various synthetic applications .

Biological Activity

3-Bromo-6-iodoimidazo[1,2-A]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H4BrI N2 and a molecular weight of 322.93 g/mol. The compound features a fused imidazole and pyridine ring structure, with bromine and iodine substituents that enhance its reactivity and biological interactions. The specific arrangement of these halogens contributes to its potential as a pharmacological agent by allowing it to interact with various molecular targets within cells.

Mechanisms of Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activity, particularly in modulating enzyme activities and receptor functions. These interactions can influence multiple cellular pathways, making the compound a candidate for further exploration in pharmacological studies.

Enzyme Inhibition

One notable aspect of the biological activity of imidazo[1,2-A]pyridines, including this compound, is their ability to inhibit key enzymes involved in various diseases:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown AChE inhibition with IC50 values indicating significant potency against neurodegenerative disorders such as Alzheimer's disease .
  • Butyrylcholinesterase (BChE) Inhibition : Some derivatives have also been evaluated for their BChE inhibitory activity, which is crucial for understanding their potential in treating conditions related to cholinergic dysfunction .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications at the C6 position of the imidazo[1,2-A]pyridine ring are particularly important for maintaining biological activity. For instance, altering substituents at this position can significantly affect the compound's efficacy against specific targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound could inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival. For example, compounds were tested against HeLa cells and showed promising results in disrupting cellular processes related to tumor growth .
  • Neuroprotective Effects : Research has indicated that certain derivatives possess neuroprotective properties by inhibiting AChE and promoting cholinergic neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism IC50 Value Reference
AChE InhibitionEnzyme Inhibition79 µM
BChE InhibitionEnzyme Inhibition65 µM
Anticancer ActivityCell Proliferation DisruptionN/A
NeuroprotectionCholinergic EnhancementN/A

Properties

IUPAC Name

3-bromo-6-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAXVCBLZXZVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738439
Record name 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146615-52-2
Record name 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture comprising 6-iodo-imidazo[1,2-a]pyridine (1 eq, 95 mmol, 23.3 g) in acetic acid (220 ml) under an inert atmosphere of argon is added dropwise bromine (1 eq, 95 mmol, 4.8 ml). After stirring at room temperature for 1 hour, the reaction mixture is filtered. The resulting solid is suspended in DCM (1% MeOH) (500 ml) and washed with 4N sodium hydroxide (100 ml). When the solid dissolves, the organic layer is separated, dried (MgSO4) and evaporated to give a beige solid; [M+H]+323 (325).
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 325 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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